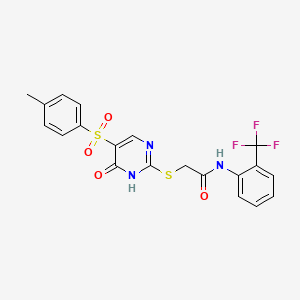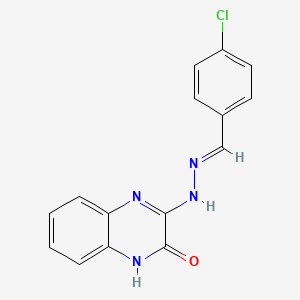
2-(2-chloro-6-fluorophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2-chloro-6-fluorophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide” is a complex organic molecule that contains several functional groups and heterocyclic rings . It has a fluorophenyl group, a thiophenyl group, and a pyridinyl group, all connected by an acetamide linkage .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The presence of electronegative atoms like nitrogen, chlorine, and fluorine would likely result in regions of polarity within the molecule .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the acetamide group could make it susceptible to hydrolysis under acidic or basic conditions .
Wissenschaftliche Forschungsanwendungen
Thiophene Analogues in Carcinogenicity Studies
A study by Ashby et al. (1978) evaluated thiophene analogues of known carcinogens, including benzidine and 4-aminobiphenyl. This research synthesized thiophene derivatives and assessed their potential carcinogenicity through in vitro assays, such as the Salmonella reverse-mutation and cell-transformation assays, to explore the structural activity relationships and potential carcinogenic risks of these compounds Ashby, J., Styles, J., Anderson, D., & Paton, D. (1978).
Acetamide and Formamide Derivatives in Toxicology
Kennedy (2001) published a review on the toxicology of acetamide, formamide, and their derivatives, providing a comprehensive update on their biological effects in humans. This work outlines the significance of understanding the toxicity profiles of these compounds, given their commercial importance and potential health implications Kennedy, G. (2001).
Chrysin's Hepatoprotective and Nephroprotective Activities
Pingili et al. (2019) reviewed the pharmacological properties of chrysin, a flavonoid known for its wide range of pharmacological activities. This review specifically focused on chrysin's hepatoprotective and nephroprotective activities against various toxic agents, demonstrating the potential therapeutic applications of naturally occurring compounds in mitigating toxin-induced organ damage Pingili, R., Pawar, A., Challa, S., Kodali, T., Koppula, S., & Toleti, V. (2019).
Neurotoxic Potential of Organophosphorus Compounds
Richardson (1995) critically reviewed the literature on the neurotoxicity of chlorpyrifos, an organophosphorus insecticide, relative to other compounds in its class. The review highlights the adverse neurological effects of chlorpyrifos and its metabolites, underscoring the importance of assessing the neurotoxic potential of chemical agents used in agriculture Richardson, R. (1995).
Metabolic and Genetic Variability in Paracetamol Processing
Zhao and Pickering (2011) reviewed the metabolism of paracetamol (acetaminophen) and related genetic differences that could influence individual responses to the drug. This research highlights the complexity of drug metabolism and the potential for genetic factors to affect the efficacy and safety of widely used medications Zhao, L.-z., & Pickering, G. (2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2OS/c19-14-5-1-6-15(20)13(14)10-17(23)22-11-12-4-2-8-21-18(12)16-7-3-9-24-16/h1-9H,10-11H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTRJVKAPUJBIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=C(N=CC=C2)C3=CC=CS3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({2,6-Dioxaspiro[4.5]decan-9-yl}carbamoyl)benzene-1-sulfonyl fluoride](/img/structure/B2410875.png)
![2-(1,3-Dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid](/img/structure/B2410876.png)
![(2Z)-5-(hydroxymethyl)-N-(4-iodophenyl)-8-methyl-2-[(4-methylphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2410878.png)


![2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2410882.png)
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propionamide](/img/structure/B2410884.png)

![3-{[(2S,3S)-3-methyl-1-oxo-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]pentan-2-yl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B2410887.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-3-carboxylic acid](/img/structure/B2410889.png)
![Methyl 5-bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B2410890.png)
![4-(3-Aminophenoxy)-N-(4-(4-methylpiperazin-1-yl)phenyl)thieno[3,2-d]pyrimidin-2-amine](/img/structure/B2410891.png)
![2,2-Dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2410893.png)